REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:9])([C:5](=[O:8])[CH2:6][Cl:7])[CH:3]=[O:4].[CH2:10](O)[CH2:11][OH:12].O>C(Cl)Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:7][CH2:6][C:5](=[O:8])[C:2]([CH:3]1[O:12][CH2:11][CH2:10][O:4]1)([CH3:9])[CH3:1]
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(C(CCl)=O)C
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with 150 ml of 5% strength sodium hydroxide solution
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under the vacuum from a water jet
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(C)(C)C1OCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 211 g | |
YIELD: PERCENTYIELD | 79.8% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |